molecular formula C4HCl2FN2 B12058697 2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine CAS No. 1293994-86-1

2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine

Cat. No.: B12058697
CAS No.: 1293994-86-1
M. Wt: 169.94 g/mol
InChI Key: WHPFEQUEHBULBW-WKPWXFLVSA-N
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Description

2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine is a fluorinated pyrimidine derivative with isotopic labeling of carbon-13 and nitrogen-15. This compound is used in various scientific research applications due to its unique chemical properties and isotopic composition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the chlorination of 5-fluorouracil using phosphorus oxychloride and N,N-dimethylaniline as a catalyst. The reaction is carried out at temperatures below 20°C, followed by gradual heating to 110°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is isolated through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids, triphenylphosphine, and palladium(II) acetate.

Major Products

Scientific Research Applications

2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and specificity. The isotopic labeling allows for detailed studies of its metabolic fate and interactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-fluoro(213C,1,3-15N2)pyrimidine is unique due to its isotopic labeling, which provides advantages in tracing and studying its behavior in complex biological systems. This makes it particularly valuable in research applications where detailed mechanistic insights are required .

Properties

CAS No.

1293994-86-1

Molecular Formula

C4HCl2FN2

Molecular Weight

169.94 g/mol

IUPAC Name

2,4-dichloro-5-fluoro(213C,1,3-15N2)pyrimidine

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H/i4+1,8+1,9+1

InChI Key

WHPFEQUEHBULBW-WKPWXFLVSA-N

Isomeric SMILES

C1=C(C(=[15N][13C](=[15N]1)Cl)Cl)F

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)F

Origin of Product

United States

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